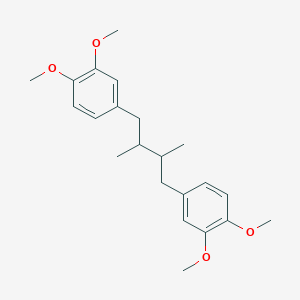
Terameprocol
概要
説明
Terameprocol, also known as TMP, is a methylated derivative of nordihydroguaiaretic acid, a phenolic antioxidant originally derived from creosote bush extracts. It has garnered attention for its antiviral, anti-inflammatory activities, and safety in phase I clinical trials as a topical and parenteral therapeutic. Terameprocol's molecular structure and chemical properties contribute to its ability to inhibit the growth of poxviruses in vitro by preventing the efficient spread of virus particles from cell to cell (Pollara, Laster, & Petty, 2010).
Synthesis Analysis
Terameprocol's synthesis involves modifications to its precursor, nordihydroguaiaretic acid. The molecule undergoes methylation to enhance its biological activity and solubility for pharmaceutical applications. The synthesis of similar compounds, such as terpene derivatives, often involves site-selective C–H oxidations and modular approaches to enable the assembly of complex molecules with efficiency and specificity (Harwood et al., 2022).
Molecular Structure Analysis
The molecular structure of terameprocol includes a central carbon linker connecting terminal rings, which is a characteristic feature of lignans like its precursor. Research into modifying the flexibility of this linker has shown that conformational restriction can significantly affect the molecule's biological activity, suggesting the critical role of molecular structure in terameprocol's pharmacological profile (Ho & Go, 2013).
Chemical Reactions and Properties
Terameprocol interacts with biological targets through mechanisms that may involve inhibition of transcription factors and modulation of cell cycle and apoptosis pathways. Its chemical properties, such as solubility and stability, are crucial for its biological activity and are optimized through its formulation. For instance, terameprocol has been formulated in a hydroxypropyl β-cyclodextrin and polyethylene glycol solvent for parenteral administration, highlighting the importance of chemical properties in drug development (Lopez et al., 2007).
科学的研究の応用
HIV, HPV, and HSV Transmission Interruption : A study by Khanna et al. (2008) explored the use of terameprocol as a microbicide to interrupt the sexual transmission of HIV, HPV, and herpes simplex virus (HSV). In this Phase I clinical trial involving healthy women, terameprocol was found to be well-tolerated when administered vaginally, with no serious adverse events reported (Khanna et al., 2008).
Treatment of High-Grade Glioma : Grossman et al. (2012) conducted a study on terameprocol as a treatment for recurrent high-grade glioma. The study indicated that while no responses were seen, stable disease was noted in some patients, suggesting terameprocol’s potential in future cancer treatments (Grossman et al., 2012).
Cervical Squamous Intraepithelial Neoplasia : Another study by Khanna et al. (2007) reported on the application of terameprocol for treating HPV-linked cervical squamous intraepithelial neoplasia. The trial demonstrated excellent safety profiles for terameprocol and supported its continued evaluation (Khanna et al., 2007).
Anticancer Activity and HIV, HSV, HPV Proliferation Inhibition : Smolewski (2008) highlighted terameprocol's anticancer activity, noting its inhibitory effects on cell cycle progression, apoptosis triggering, and angiogenesis decrease. It also showed potential in preventing the proliferation of HIV, HSV, and HPV (Smolewski, 2008).
Treatment of Advanced Leukemias : A 2015 study by Tibes et al. investigated terameprocol in patients with advanced leukemias. The study found that terameprocol could be safely administered to leukemia patients and showed some clinical activity and biomarker modulation (Tibes et al., 2015).
Inhibition of Poxvirus Growth : Pollara et al. (2010) explored the ability of terameprocol to inhibit poxvirus growth in vitro, suggesting its potential as a poxvirus therapeutic due to its clinical safety record (Pollara et al., 2010).
Radiosensitization in Non-small Cell Lung Carcinoma : A study by Sun et al. (2011) found that terameprocol significantly enhances the sensitivity of non-small cell lung carcinoma cell lines to radiation therapy, though the mechanism remains unclear (Sun et al., 2011).
Inhibition of NF-κB-Dependent Transcription : Oyegunwa et al. (2010) reported that terameprocol inhibits NF-κB-dependent transcription by preventing RelA from binding to DNA. This action suggests potential applications in inflammatory conditions (Oyegunwa et al., 2010).
Safety And Hazards
Terameprocol was generally well tolerated at 1700 mg/day. Hypoxia and interstitial nephritis were noted at 2200 mg/day . A good safety and efficacy profile has also been observed with the intratumoral and intravaginal administration of terameprocol in patients with head and neck or squamous cell carcinoma and in patients with cervical dysplasia, respectively .
将来の方向性
This phase I study defined the toxicity of terameprocol, determined that enzyme-inducing antiseizure drugs (EIASDs) do not affect its pharmacokinetics, and identified 1700 mg/day as the dose for future studies . Preclinical and human data suggest that this novel transcription inhibitor is worthy of further study . The long-term stability noted in some patients and the lack of associated myelosuppression suggest that terameprocol could be safely combined with radiation and temozolomide in newly diagnosed high-grade gliomas .
特性
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972502 | |
| Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetra-O-methyl nordihydroguaiaretic acid | |
CAS RN |
5701-82-6 | |
| Record name | Tetra-O-methyl nordihydroguaiaretic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5701-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethoxynordihydroguaiaretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005701826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldihydroguaiaretic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)
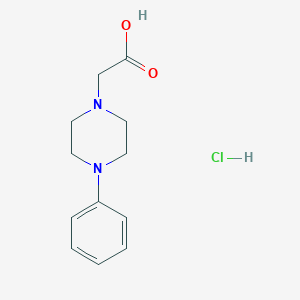
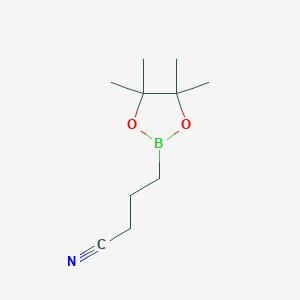
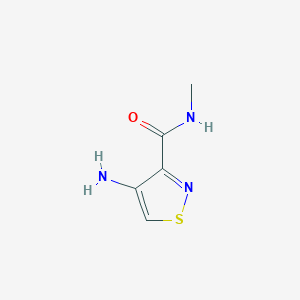
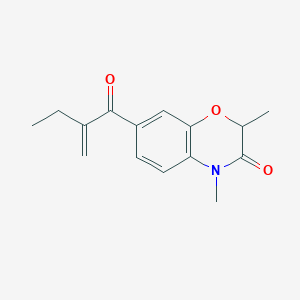
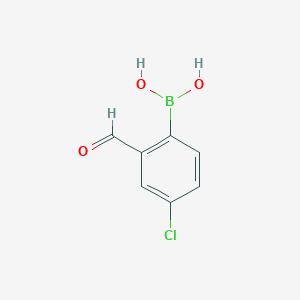
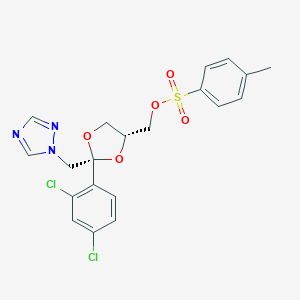
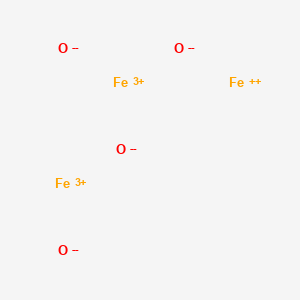
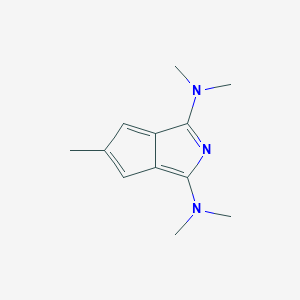
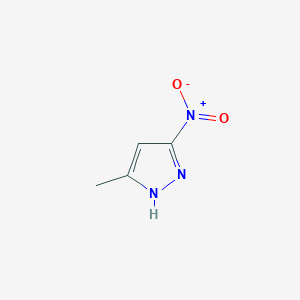
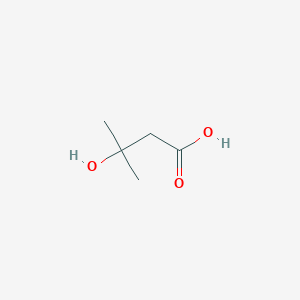
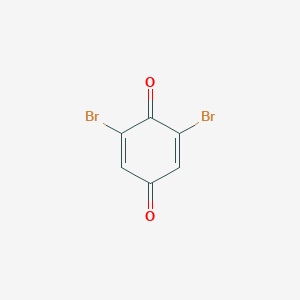
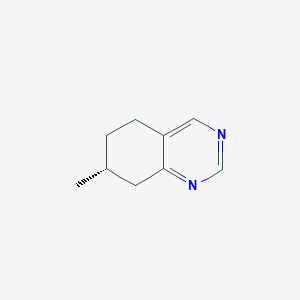
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)